Cas no 189084-68-2 (2,3,3',4,4',5,6-Heptabromodiphenyl Ether)

189084-68-2 structure
Nome del prodotto:2,3,3',4,4',5,6-Heptabromodiphenyl Ether
2,3,3',4,4',5,6-Heptabromodiphenyl Ether Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
- 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER
- 2,3,3?4,4?5,6-HeptabroModiphenyl ether
- 2,2-DIMETHYLTETRAHYDRO-4H-PYRAN-4-ONE
- 2,3,3',4,4',5,6-heptaBDE
- 2,3,3',4,4',5,6-heptabromodiphenyl ester
- 2,3,3,4,4,5,6-Heptabromodiphenyl ether50µg
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
- BDE-190
- BDE-191
- PBDE-190
- 1,2,3,4,5-Pentabromo-6-(3,4-dibromophenoxy)benzene
- BDE 190
- PBDE 190
- (Pentabromophenyl)(3,4-dibromophenyl) ether
- (3,4-Dibromophenyl)(2,3,4,5,6-pentabromophenyl) ether
- (3,4,5-Tribromophenyl)(2,3,4,6-tetrabromophenyl) ether
- 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug
- mL in Isooctane
- 2,3,3,4,4,5,6-Heptabromodiphenyl ether
- 189084-68-2
- OUEYHQIMJGHOQN-UHFFFAOYSA-N
- AKOS028108842
- PBDE Congener No. 190
- Benzene, pentabromo(3,4-dibromophenoxy)-
- UNII-5HLW0A5E2Y
- 5HLW0A5E2Y
- DTXSID80872267
- Q27262209
- NS00074015
- 2,3,3',4,4,',5,6-Heptabromodiphenyl ether
- C12H3Br7O
- Benzene, 1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
- 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug/mL in Isooctane
- DTXCID70819868
- 2,3,3',4,4',5,6-Heptabromodiphenyl Ether
-
- Inchi: InChI=1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
- Chiave InChI: OUEYHQIMJGHOQN-UHFFFAOYSA-N
- Sorrisi: BrC1C(OC2C=CC(Br)=C(Br)C=2)=C(Br)C(Br)=C(Br)C=1Br
Proprietà calcolate
- Massa esatta: 715.44700
- Massa monoisotopica: 715.44675g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 315
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2Ų
- XLogP3: 8.3
Proprietà sperimentali
- Densità: 2.643±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (5.1E-6 g/L) (25 ºC),
- PSA: 9.23000
- LogP: 8.81640
2,3,3',4,4',5,6-Heptabromodiphenyl Ether Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | R6893068f-1ml |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 1ml |
¥1250 | 2023-11-24 | ||
BAI LING WEI Technology Co., Ltd. | TS2261992.12-50-IO-1ea |
2,3,3',4,4',5,6-Heptabromodiphenyl ether; 1 mL x 50 μg/mL in isooctane |
189084-68-2 | 1 mL x 50 μg/mL in isooctane | 1ea |
¥3360 | 2023-11-24 | |
TRC | H264905-10mg |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 10mg |
$1499.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | BDE-190S-1mL |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether,50 μg/mL in Isooctane |
189084-68-2 | 50 μg/mL in Isooctane | 1mL |
¥ 1390 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | J29BDE-190S-1ml |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 50 μg/mL in Isooctane | 1ml |
¥1463 | 2023-11-24 | |
TRC | H264905-1mg |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 1mg |
$190.00 | 2023-05-18 | ||
BAI LING WEI Technology Co., Ltd. | J09S-13986K0-1ML-1ml |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether |
189084-68-2 | 1ml |
¥1488 | 2023-11-24 |
2,3,3',4,4',5,6-Heptabromodiphenyl Ether Letteratura correlata
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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